molecular formula C12H28N2O7 B14087731 O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)

Cat. No.: B14087731
M. Wt: 312.36 g/mol
InChI Key: FGWMKAWTYWONHC-UHFFFAOYSA-N
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Description

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a compound with a complex structure characterized by multiple ether linkages and hydroxylamine groups. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.

Preparation Methods

The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with hydroxylamine derivatives. One common method is the reaction of the diol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine groups can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, leading to the formation of N-alkylated products.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Scientific Research Applications

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) involves its ability to form stable covalent bonds with various molecular targets. The hydroxylamine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form oximes. This reactivity is exploited in the modification of biomolecules and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H28N2O7

Molecular Weight

312.36 g/mol

IUPAC Name

O-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine

InChI

InChI=1S/C12H28N2O7/c13-20-11-9-18-7-5-16-3-1-15-2-4-17-6-8-19-10-12-21-14/h1-14H2

InChI Key

FGWMKAWTYWONHC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCON)OCCOCCOCCON

Origin of Product

United States

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